(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
Chemistry
In chemistry, (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool for constructing biaryl structures, which are common motifs in pharmaceuticals and natural products .
Biology and Medicine
In biological and medicinal research, this compound is used in the development of new drugs and therapeutic agents. The presence of the cyano and trifluoromethyl groups can enhance the biological activity and metabolic stability of the resulting compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The cyano and trifluoromethyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and trifluoromethyl groups, making it less reactive in certain applications.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the cyano group, which can affect its reactivity and applications.
2-(Trifluoromethyl)phenylboronic Acid: Similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and applications.
Uniqueness
The presence of both the cyano and trifluoromethyl groups in (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid makes it unique in terms of its electronic properties and reactivity. These groups can enhance the compound’s ability to participate in various chemical reactions and improve the properties of the resulting products.
Properties
IUPAC Name |
[4-cyano-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-3,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRUZDNMUCEQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.